Cas no 1805325-09-0 (4-Amino-6-chloro-3-(difluoromethyl)-2-fluoropyridine)

4-Amino-6-chloro-3-(difluoromethyl)-2-fluoropyridine Chemical and Physical Properties
Names and Identifiers
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- 4-Amino-6-chloro-3-(difluoromethyl)-2-fluoropyridine
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- Inchi: 1S/C6H4ClF3N2/c7-3-1-2(11)4(5(8)9)6(10)12-3/h1,5H,(H2,11,12)
- InChI Key: HRNKSNYRRWXOML-UHFFFAOYSA-N
- SMILES: ClC1=CC(=C(C(=N1)F)C(F)F)N
Computed Properties
- Exact Mass: 196.002
- Monoisotopic Mass: 196.002
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 158
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 38.9
4-Amino-6-chloro-3-(difluoromethyl)-2-fluoropyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029069012-1g |
4-Amino-6-chloro-3-(difluoromethyl)-2-fluoropyridine |
1805325-09-0 | 97% | 1g |
$1,460.20 | 2022-04-01 |
4-Amino-6-chloro-3-(difluoromethyl)-2-fluoropyridine Related Literature
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147
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Chengjie Liu,Wei Yao,Luzhong Zhang,Hanqing Qian,Wei Wu,Xiqun Jiang Chem. Commun., 2010,46, 7566-7568
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Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
Additional information on 4-Amino-6-chloro-3-(difluoromethyl)-2-fluoropyridine
4-Amino-6-chloro-3-(difluoromethyl)-2-fluoropyridine: A Comprehensive Overview
The compound 4-Amino-6-chloro-3-(difluoromethyl)-2-fluoropyridine, identified by the CAS number 1805325-09-0, is a highly specialized organic chemical with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique molecular structure, which incorporates multiple functional groups, including an amino group, a chlorine atom, a difluoromethyl group, and a fluorine atom. These substituents contribute to its diverse chemical properties and reactivity.
Recent studies have highlighted the potential of 4-Amino-6-chloro-3-(difluoromethyl)-2-fluoropyridine as a precursor in the synthesis of bioactive molecules. For instance, researchers have explored its role in the development of novel insecticides and fungicides, leveraging its ability to inhibit key enzymes in pest and pathogen metabolism. The compound's structure allows for efficient binding to target proteins, making it a promising candidate for agricultural applications.
In the pharmaceutical industry, 4-Amino-6-chloro-3-(difluoromethyl)-2-fluoropyridine has been investigated for its potential as an intermediate in drug discovery. Its unique combination of electron-withdrawing and electron-donating groups makes it suitable for modulating pharmacokinetic properties such as solubility and bioavailability. Recent advancements in medicinal chemistry have demonstrated its utility in designing drugs targeting various diseases, including cancer and infectious diseases.
The synthesis of 4-Amino-6-chloro-3-(difluoromethyl)-2-fluoropyridine involves a multi-step process that typically begins with the preparation of pyridine derivatives. The introduction of substituents such as the amino group and difluoromethyl group requires precise control over reaction conditions to ensure high yields and purity. Researchers have optimized these processes using advanced catalytic systems and green chemistry principles, reducing environmental impact while maintaining product quality.
The chemical stability of 4-Amino-6-chloro-3-(difluoromethyl)-2-fluoropyridine has been extensively studied under various conditions. Results indicate that the compound exhibits good thermal stability and resistance to hydrolysis under mild conditions. However, exposure to strong acids or bases may lead to degradation products that require careful characterization. These findings are critical for ensuring safe handling and storage of the compound in industrial settings.
In terms of environmental impact, recent studies have focused on the biodegradation pathways of 4-Amino-6-chloro-3-(difluoromethyl)-2-fluoropyridine. Microbial degradation experiments reveal that certain bacteria can metabolize this compound under aerobic conditions, suggesting that it may not persist long-term in natural ecosystems. However, further research is needed to assess its potential toxicity to aquatic organisms and soil microbiota.
The application of computational chemistry tools has significantly enhanced our understanding of the molecular properties of 4-Amino-6-chloro-3-(difluoromethyl)-2-fluoropyridine. Quantum mechanical calculations have provided insights into its electronic structure, which influences its reactivity in various chemical transformations. These computational studies complement experimental data, enabling researchers to design more efficient synthetic routes and predict the behavior of related compounds.
In conclusion, 4-Amino-6-chloro-3-(difluoromethyl)-2-fluoropyridine, with its unique molecular features and versatile applications, continues to be a focal point in contemporary chemical research. As new discoveries emerge, this compound is expected to play an increasingly important role in advancing both scientific knowledge and industrial innovation.
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